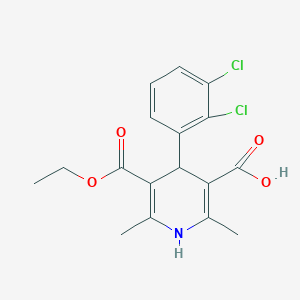

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related 1,4-dihydro-2,6-dimethylpyridine derivatives involves various chemical reactions, including the Hantzsch condensation reaction. For instance, the dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was synthesized via Hantzsch condensation of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

Crystal structure analysis has provided insights into the molecular packing and interactions within the crystal lattice. For a related compound, ethyl 5 - (ethoxycarbonyl) - 2, 6- dimethyl – 4 - (4-pyridyl) - 1, 4- dihydropyridine-3-carboxylate, it crystallizes in the monoclinic crystal system, showcasing a number of intra and intermolecular hydrogen bonded interactions (Rajnikant et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical transformations of pyridine derivatives can be complex and varied. For example, rearrangements of pyranone derivatives in the presence of N-nucleophiles have been described, leading to a diverse range of heterocyclic compounds (Strah, Svete, & Stanovnik, 1996).

Physical Properties Analysis

Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the applications and handling of chemical compounds. The crystal structure of related compounds provides insights into their stability and reactivity patterns (Wu & Hu, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for developing applications. Studies have shown the potential for synthesizing optically active derivatives and exploring their chemical properties (Shibanuma, Iwanani, Okuda, Takenaka, & Murakami, 1980).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Antiulcer Activity : This compound, when reacted with paraformaldehyde and sulfanilamide, showed enhanced antiulcer activities. This enhancement was observed in parameters such as volume of gastric acid and ulcer index, especially with methoxy group substitution (Subudhi, Panda, & Bhatta, 2009).

Conformational Observations : In a study of hydrogen bonding interactions, it was observed that in the crystalline structure of similar compounds, the orientation of substituted carbonyl groups can accommodate hydrogen bonding to the carbonyl oxygen atom, especially when polar orthosubstituents are present on the phenyl ring (Caignan & Holt, 2000).

Acylation Reaction Study : Acylation of related hydrazides using aromatic acid chlorides was studied, showing potential for the creation of N-aroyl hydrazides with this compound (Nesterova et al., 2005).

Pharmacological and Chemical Properties

Permanently Charged Dihydropyridines : This study involved synthesizing permanently charged chiral 1,4-dihydropyridines. These derivatives were studied for their activity on cardiac and neuronal L-type calcium channels, revealing insights into their pharmacological characteristics (Peri et al., 2000).

Synthesis for Organic Synthesis Applications : The synthesis of a scaffold based on 1,4-dihydropyridine was described for enabling downstream derivatization towards new molecules. This highlights its utility in organic synthesis and as a hydrogen transfer reagent (Borgarelli et al., 2022).

Synthesis of Impurities in Bulk Drugs : This compound was synthesized as an impurity in bulk drugs, providing a basis for control of impurity in production, inspection, and storage processes (Wu Pi-y, 2014).

Electroreduction in Synthesis : A study on the electroreduction of pyridinedicarboxylic acid derivatives revealed a highly selective hydrogenation process to yield corresponding dihydropyridines, demonstrating a novel approach in the synthesis of such compounds (Kita et al., 2001).

properties

IUPAC Name |

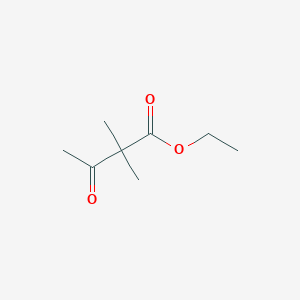

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4/c1-4-24-17(23)13-9(3)20-8(2)12(16(21)22)14(13)10-6-5-7-11(18)15(10)19/h5-7,14,20H,4H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIBIAFYYVAYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471220 | |

| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid | |

CAS RN |

150131-21-8 | |

| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)

![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)

![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)